"Ethyl 2-(thiophene-2-carboxamido)acetate" CAS number
"Ethyl 2-(thiophene-2-carboxamido)acetate" CAS number
An In-depth Technical Guide to Ethyl 2-(thiophene-2-carboxamido)acetate (CAS: 39978-25-1)
Abstract
Ethyl 2-(thiophene-2-carboxamido)acetate, a molecule belonging to the versatile thiophene carboxamide class, serves as a significant building block in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of the compound, identified by CAS number 39978-25-1.[3][4] We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol with mechanistic insights, and discuss its current and potential applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and strategic use.
Compound Identification and Physicochemical Properties
Ethyl 2-(thiophene-2-carboxamido)acetate is an organic compound featuring a thiophene ring linked to an ethyl acetate moiety through an amide bond. The thiophene ring, an aromatic heterocycle containing sulfur, is a key structural motif in many pharmacologically active molecules, valued for its ability to engage in various biological interactions.[1][5]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 39978-25-1 | [3][4] |
| Molecular Formula | C₉H₁₁NO₃S | [3] |
| Molecular Weight | 213.26 g/mol | [3] |
| Synonyms | Ethyl 2-[(2-thienylcarbonyl)amino]acetate, N-(2-thenoyl)glycine ethyl ester, Ethyl N-(thiophene-2-carbonyl)glycinate | [3] |
| SMILES Code | O=C(OCC)CNC(C1=CC=CS1)=O | [4] |
| Polar Surface Area (PSA) | 83.6 Ų | [3] |
The structure combines the lipophilic, aromatic character of the thiophene ring with the more polar amide and ester functionalities, creating a molecule with balanced properties suitable for lead optimization in drug discovery programs.
Synthesis and Mechanistic Insights
The synthesis of thiophene carboxamides is a well-established process in organic chemistry, typically involving the coupling of a carboxylic acid and an amine.[2] The following protocol describes a reliable method for synthesizing Ethyl 2-(thiophene-2-carboxamido)acetate from commercially available starting materials.
Experimental Protocol: Amide Coupling
Objective: To synthesize Ethyl 2-(thiophene-2-carboxamido)acetate via carbodiimide-mediated coupling of thiophene-2-carboxylic acid and ethyl glycinate hydrochloride.
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Ethyl glycinate hydrochloride (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[2]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophene-2-carboxylic acid (1.0 eq), ethyl glycinate hydrochloride (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 15 minutes.
-
Acid Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes unreacted starting materials, coupling agents, and base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 2-(thiophene-2-carboxamido)acetate.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Causality and Mechanistic Discussion
The choice of EDC and HOBt is critical for an efficient and high-yield reaction. EDC is a water-soluble carbodiimide that activates the carboxylic acid group of thiophene-2-carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to side reactions, such as racemization or rearrangement into an inactive N-acylurea. The addition of HOBt mitigates this by trapping the O-acylisourea to form an HOBt-ester. This new intermediate is more stable yet still highly reactive towards the amine (ethyl glycinate), ensuring a clean and efficient amide bond formation. The base (triethylamine) is essential for deprotonating the ammonium salt of ethyl glycinate, liberating the free amine nucleophile required for the coupling reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-(thiophene-2-carboxamido)acetate.
Applications in Drug Discovery and Development
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[2] Thiophene-containing compounds are key components in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6]
-
Anticancer Activity: Numerous thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, colon, liver, and breast cancer.[1][2] Their mechanisms of action often involve the inhibition of critical cellular processes like microtubule assembly or the modulation of protein tyrosine phosphatases.[1][2] Some derivatives act as biomimetics of established anticancer drugs like Combretastatin A-4.[6]
-
Antibacterial and Anti-inflammatory Potential: The scaffold has also been explored for its ability to combat bacterial infections and modulate inflammatory pathways.[2] Some derivatives show promise as inhibitors of bacterial efflux pumps or enzymes like cyclooxygenases (COX).[2]
-
Versatile Intermediate: As this guide's subject, Ethyl 2-(thiophene-2-carboxamido)acetate serves as a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.
Scaffold Application Diagram
Caption: Role of the core scaffold in generating diverse therapeutic leads.
Analytical Characterization
To ensure the identity and purity of synthesized Ethyl 2-(thiophene-2-carboxamido)acetate, a suite of analytical techniques is employed.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methylene singlet (CH₂), an amide proton (broad singlet or triplet), and three distinct protons on the thiophene ring in the aromatic region. |
| ¹³C NMR | Resonances for the ethyl ester carbons, the methylene carbon, the amide carbonyl, and the five distinct carbons of the thiophene ring. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (213.26 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and C-S stretching (thiophene). |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the constituent functional groups and related chemicals.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[9][10] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep away from strong oxidizing agents, acids, and bases.
-
Spills: In case of a spill, contain the material using a non-combustible absorbent material (e.g., sand or earth) and place it in a suitable container for disposal.[11]
Conclusion
Ethyl 2-(thiophene-2-carboxamido)acetate (CAS: 39978-25-1) is more than a simple chemical entity; it is a strategic starting point for innovation in pharmaceutical research. Its straightforward synthesis, combined with the proven pharmacological potential of the thiophene carboxamide scaffold, makes it an invaluable tool for drug discovery professionals. This guide has provided a detailed framework for its synthesis, characterization, and application, underscoring its importance and encouraging its further exploration in the quest for novel therapeutics.
References
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PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2894. Retrieved from [Link]
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LabAlley. (2022). Ethyl Acetate - Safety Data Sheet. Retrieved from [Link]
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NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0). Retrieved from [Link]
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NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
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Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(21), 7384. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl thiophene. Retrieved from [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1548. Retrieved from [Link]
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Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. Retrieved from [Link]
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